N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

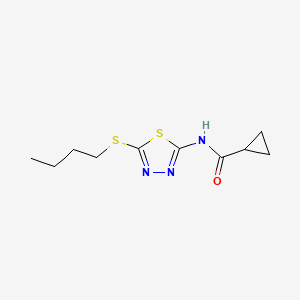

N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative featuring a butylthio substituent at the 5-position and a cyclopropanecarboxamide group at the 2-position.

Properties

IUPAC Name |

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS2/c1-2-3-6-15-10-13-12-9(16-10)11-8(14)7-4-5-7/h7H,2-6H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTSGSQLPNEAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting carbon disulfide (CS₂) with hydrazine hydrate (N₂H₄·H₂O) and a haloalkane. This reaction forms the 1,3,4-thiadiazole core.

Introduction of the Butylthio Group: The butylthio group is introduced by reacting the thiadiazole core with butylthiol in the presence of a suitable base.

Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting the substituted thiadiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclopropane carboxamide group.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives or modified cyclopropane carboxamide groups.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has shown promising results in medicinal chemistry:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting potential use as antibacterial agents .

- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

- Anticonvulsant Activity : Compounds within the thiadiazole family have been evaluated for anticonvulsant activity. For instance, a related compound was found to be more effective than traditional anticonvulsants like valproic acid in preclinical models .

Agricultural Applications

The compound also shows potential in agricultural sciences:

- Pesticidal Activity : Thiadiazole derivatives are known for their efficacy as fungicides and herbicides. Studies have reported that similar compounds exhibit significant antifungal activity against various plant pathogens, indicating their potential application in crop protection .

- Plant Growth Regulation : Some thiadiazole derivatives have been explored as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in crops .

Material Science

In addition to biological applications, this compound has implications in material science:

- Polymer Additives : The compound's unique structure allows it to be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. Research has shown that incorporating thiadiazole-based compounds into polymer matrices can improve their performance under various conditions .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry investigated the antimicrobial properties of various thiadiazole derivatives. It was found that this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a preclinical study focusing on anticancer activity, researchers synthesized several thiadiazole derivatives and tested them against human cancer cell lines. The results indicated that this compound exhibited a notable reduction in cell viability at low concentrations compared to control treatments .

Mechanism of Action

The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the thiadiazole ring can interact with metal ions in enzymes, affecting their catalytic activity. Additionally, the cyclopropane carboxamide group can interact with proteins, influencing their function and stability.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The nature of substituents at the 5-position of the thiadiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Alkylthio vs. Arylthio : Butylthio (target compound) offers greater lipophilicity than methylthio (5f) or ethylthio (5g), which may enhance cellular uptake. However, bulkier substituents like benzylthio (5h) or O-tolyl could impede binding in sterically constrained targets.

- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio or methylthio analogs, possibly due to stabilized intermediates during thioether formation .

Amide Group Modifications

The carboxamide group at the 2-position is critical for hydrogen bonding and target interactions. Comparisons include:

- Phenoxy Acetamide (5e–5m ): These derivatives exhibit flexibility due to the ether linkage, which may enhance adaptability to diverse binding pockets but reduce target specificity.

- Benzamide ( ) : Derivatives with benzamide groups (e.g., piperidinyl-substituted thiadiazoles) show acetylcholinesterase inhibitory activity, suggesting that aromatic amides favor π-π stacking in enzyme active sites.

Activity Implications: The cyclopropanecarboxamide group in the target compound and Tong et al.’s O-tolyl analog may favor herbicidal or plant-growth-regulating activities (as seen in tetrazole and triazole derivatives ), whereas phenoxy acetamides () and benzamides () are more associated with enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .

- Substitution at the 5-position : Introducing the butylthio group via nucleophilic substitution or thiol-alkylation reactions .

- Cyclopropanecarboxamide coupling : Amidation of the thiadiazole nitrogen using cyclopropanecarbonyl chloride or activated esters . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (reflux for cyclization), and catalysts (e.g., triethylamine for acylation) . Purity is monitored via TLC and confirmed by NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonds like N–H···N observed in related thiadiazoles) .

- NMR spectroscopy : and NMR confirm substituent integration and cyclopropane ring geometry .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are recommended for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MCF-7) to calculate IC values .

- Herbicidal activity : Seed germination inhibition tests on model plants (e.g., Brassica campestris) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Modify substituents : Compare butylthio with other alkyl/arylthio groups to assess hydrophobicity and steric effects on target binding .

- Cyclopropane ring substitution : Introduce methyl or halogen groups to evaluate conformational stability and electronic effects .

- Thiadiazole core variations : Replace sulfur with oxygen (oxadiazole) to study heterocycle-specific interactions . Quantitative SAR (QSAR) models can predict activity trends using descriptors like logP and polar surface area .

Q. What mechanistic studies are suggested to elucidate its mode of action in anticancer applications?

- Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization, common targets for thiadiazole derivatives .

- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

- Computational docking : Simulate binding to proteins like EGFR or VEGFR using AutoDock Vina .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC across studies)?

- Standardize assay conditions : Control pH, serum content, and incubation time to minimize variability .

- Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Cross-validate with orthogonal methods : Combine MTT with clonogenic assays or flow cytometry .

Q. What strategies improve the compound’s stability and solubility for in vivo studies?

- Salt formation : Convert the carboxamide to a sodium salt for enhanced aqueous solubility .

- Prodrug design : Mask the thiol group with acetyl or PEGylated moieties to prevent oxidation .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life . Stability under physiological pH (5–8) and temperature (37°C) should be monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.